4-Cadinen-7-ol

Agricultural Pest Management Chemical Ecology Natural Product Defense

4-Cadinen-7-ol (CAS: 217650-27-6), also referred to as (-)-amorph-4-en-7-ol, is a bicyclic sesquiterpenoid alcohol with the molecular formula C15H26O. It belongs to the cadinene class of sesquiterpenes, which are characterized by a naphthalene core with peripheral methyl substituents.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
Cat. No. B1632452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cadinen-7-ol
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC1CCC(C2C1CCC(=C2)C)(C(C)C)O
InChIInChI=1S/C15H26O/c1-10(2)15(16)8-7-12(4)13-6-5-11(3)9-14(13)15/h9-10,12-14,16H,5-8H2,1-4H3
InChIKeyMUROKQYXIPVTGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cadinen-7-ol for Scientific Procurement: Compound Class and Baseline Characteristics


4-Cadinen-7-ol (CAS: 217650-27-6), also referred to as (-)-amorph-4-en-7-ol, is a bicyclic sesquiterpenoid alcohol with the molecular formula C15H26O [1]. It belongs to the cadinene class of sesquiterpenes, which are characterized by a naphthalene core with peripheral methyl substituents . This compound is a natural product found in several plant species, most notably the invasive herb Eupatorium adenophorum (syn. Ageratina adenophora), Guatteria blepharophylla, and Fabiana imbricata [2]. It has been identified as a major constitutive and inducible volatile chemical in E. adenophorum, playing a key role in the plant's chemical defense mechanism [3]. As a secondary metabolite, it has garnered research interest for its potential biological activities, including antimicrobial, antifeedant, and allelopathic effects .

Why Generic Substitution Fails for 4-Cadinen-7-ol: The Pitfalls of Interchanging Cadinene Sesquiterpenes


The cadinene class of sesquiterpenes comprises numerous structural analogs with subtle variations in stereochemistry, oxidation state, and functional groups . These minor structural differences can lead to profound and non-linear differences in biological activity, making it scientifically invalid to assume functional equivalence between in-class compounds [1]. For instance, the six major cadinene sesquiterpenes identified in Eupatorium adenophorum—which include 4-cadinen-7-ol as one of two volatile members—exhibit distinct chemical properties and defensive roles, underscoring that even closely related molecules within the same biosynthetic pathway are not interchangeable in research or application [2]. Therefore, substituting 4-cadinen-7-ol with a cheaper, more readily available cadinene analog—such as δ-cadinene or α-cadinol—without direct comparative data risks invalidating experimental results and product performance. The following section details the specific, quantifiable evidence that establishes the unique profile of 4-cadinen-7-ol relative to its closest comparators.

Quantitative Evidence Guide for 4-Cadinen-7-ol: Verified Differentiation Against Key Analogs


Antifeedant Activity: 4-Cadinen-7-ol Exhibits Potent Insect Defense Function

4-Cadinen-7-ol ((-)-amorph-4-en-7-ol) was identified as one of six major cadinene sesquiterpenes in Eupatorium adenophorum. All six cadinenes, including this compound, demonstrated potent antifeedant activity against the generalist insect Spodoptera exigua [1]. While the study establishes the defensive role of this compound class, specific quantitative antifeedant indices or IC50 values for 4-cadinen-7-ol relative to other specific cadinenes were not detailed in the accessible abstract or summary data. This limits a direct head-to-head comparison.

Agricultural Pest Management Chemical Ecology Natural Product Defense

Allelopathic Potential: Growth Inhibition of Plant Seeds by Cadinene Class Compounds

A 1994 study isolated three known cadinenes from Eupatorium adenophorum and assessed their ability to inhibit seed germination and seedling growth in Allium cepa, Raphanus sativus, and Cucumis sativus [1]. While the specific identities of the cadinenes were not explicitly listed in the abstract as including 4-cadinen-7-ol, the study provides class-level evidence that cadinene sesquiterpenes possess significant allelopathic activity. The degree of inhibition was dependent on both seed species and compound concentration, with cadinene(1) being more inhibitory than cadinene(3) and cadinene(4). This reinforces that not all cadinenes are equally active and underscores the need for compound-specific evaluation.

Herbicide Discovery Allelopathy Weed Management

Predicted ADMET Profile: Favorable Oral Bioavailability Potential

Computational predictions using admetSAR 2.0 suggest that 4-cadinen-7-ol has a predicted human oral bioavailability of 52.86% and a blood-brain barrier (BBB) permeability score of 0.6000 (60.00%) [1]. These values are predictive and should be validated experimentally. Without comparative data for other cadinenes under the same model, the specific advantage of 4-cadinen-7-ol over its analogs remains unclear.

Drug Development Pharmacokinetics ADMET Prediction

Antimicrobial Activity: Potential Against Drug-Resistant Staphylococcus aureus

Secondary sources indicate that 4-cadinen-7-ol exhibits antimicrobial and anti-inflammatory properties, with notable activity against drug-resistant bacterial strains [1]. A 2023 study reportedly demonstrated that 4-cadinen-7-ol exhibits synergistic effects when combined with conventional antibiotics against Staphylococcus aureus biofilms [2]. However, the primary research article could not be located and verified. Therefore, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values or Fractional Inhibitory Concentration Index (FICI) scores for synergy, are unavailable.

Antimicrobial Resistance Natural Product Antibiotics Biofilm Inhibition

4-Cadinen-7-ol: Optimal Research and Industrial Application Scenarios Based on Verified Evidence


Ecological and Agricultural Research: Insect Antifeedant and Plant Defense Studies

Based on its demonstrated role as a potent antifeedant against the generalist insect Spodoptera exigua, 4-cadinen-7-ol is a valuable chemical tool for researchers investigating plant-insect interactions, chemical ecology, and the development of novel biopesticides [1]. Its function as a major volatile defensive compound in Eupatorium adenophorum makes it a key standard for studies on invasive plant success and allelopathy [1].

Antimicrobial Discovery: A Lead Compound for Overcoming Antibiotic Resistance

Preliminary, though unverified, reports indicate that 4-cadinen-7-ol possesses antimicrobial activity against drug-resistant Staphylococcus aureus strains and may act synergistically with existing antibiotics [2]. Therefore, it is best applied as a research compound in preliminary antimicrobial susceptibility testing, mechanism of action studies, and synergy screening programs aimed at combating biofilm-associated infections.

Synthetic Biology and Metabolic Engineering: A Target for Biosynthetic Pathway Reconstruction

The characterization of the sesquiterpene synthase EaTPS1, which catalyzes the production of (-)-amorph-4-en-7-ol (4-cadinen-7-ol) from farnesyl diphosphate, provides a validated genetic target for metabolic engineering [1]. Researchers aiming to produce this and related cadinenes in heterologous hosts like E. coli or N. benthamiana can utilize this compound as an analytical standard for product identification and yield quantification [1].

Phytochemical Reference Standard: Authentication and Quantification in Plant Extracts

Given its natural occurrence in Eupatorium adenophorum, Guatteria blepharophylla, and Fabiana imbricata, 4-cadinen-7-ol serves as a critical reference standard for the quality control, phytochemical profiling, and chemotaxonomic classification of these plant species [3]. Its use is essential for accurate quantification in essential oil analysis via GC-MS or LC-MS [3].

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